

Application Notes and Protocols for Flow Cytometry Analysis Following Sitravatinib Treatment

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Compound of Interest

Compound Name: *Sitravatinib*

Cat. No.: *B1680992*

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These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the immunological effects of **sitravatinib**, a multi-kinase inhibitor that targets TAM receptors (Tyro3, Axl, Mer), VEGFR, and other receptor tyrosine kinases. By modulating the tumor microenvironment (TME), **sitravatinib** can enhance anti-tumor immune responses, particularly when used in combination with immune checkpoint inhibitors.[1][2][3] Flow cytometry is a critical tool for elucidating these changes by quantifying various immune cell populations and their activation states within tumors and peripheral blood.

Introduction to Sitravatinib's Immunomodulatory Mechanism

Sitravatinib's primary mechanism of immunomodulation involves the inhibition of TAM receptors, which are expressed on myeloid cells and contribute to an immunosuppressive TME.[2][4] By blocking these receptors, **sitravatinib** is predicted to shift the balance from M2-like (immunosuppressive) to M1-like (pro-inflammatory) macrophages, reduce the population of myeloid-derived suppressor cells (MDSCs), and decrease the number of regulatory T cells (Tregs).[3][5][6] This alteration of the TME can lead to increased infiltration and activation of cytotoxic CD8+ T cells, thereby promoting an anti-tumor immune response.[2][7]

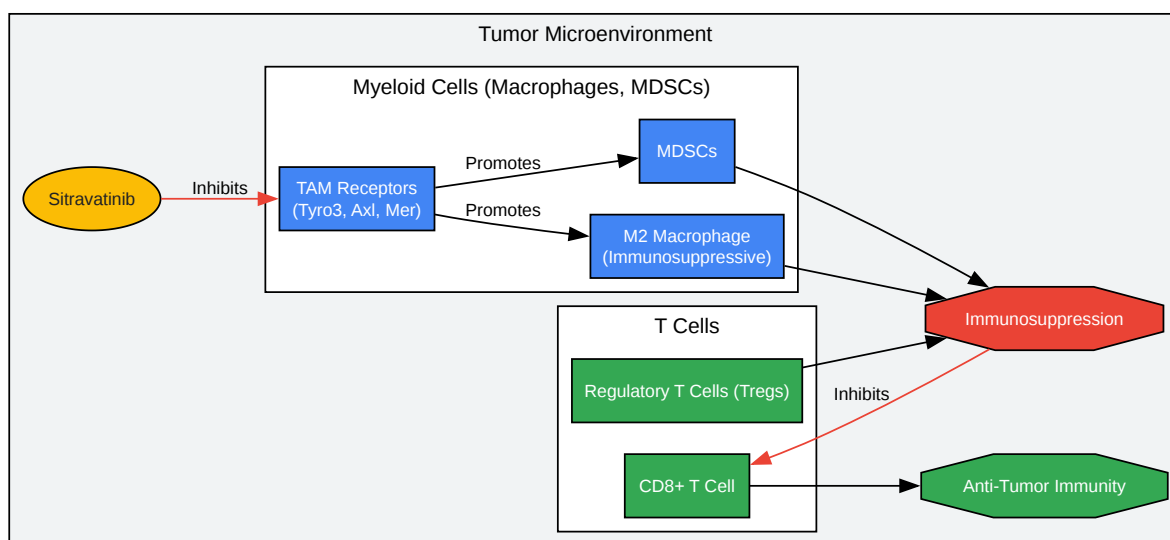
Key Immune Cell Populations to Monitor

Flow cytometry analysis after **sitravatinib** treatment should focus on the key immune cell populations that are known to be affected by its mechanism of action. The following table summarizes the expected changes in various immune cell subsets based on preclinical and clinical studies.

Cell Population	Key Markers	Expected Change with Sitravatinib	References
T Cells			
Cytotoxic T Lymphocytes (CTLs)	CD3+, CD8+	Increase in tumor	[2][7]
Helper T Cells	CD3+, CD4+	Increase in tumor and spleen	[2]
Regulatory T Cells (Tregs)	CD3+, CD4+, FOXP3+, CD25+	Decrease	[3][6]
Activated CD8+ T Cells	CD8+, CD45RA+, CD62L-	Increase in blood	[6]
Proliferating CD8+ T Cells	CD8+, Ki67+	Increase in spleen	[2]
Exhausted CD8+ T Cells	CD8+, PD-1+, CTLA-4+	Increase in tumor	[2]
Myeloid Cells			
Monocytic MDSCs (M-MDSCs)	CD11b+, Ly6G-, Ly6C+	Decrease in tumor	[2]
Polymorphonuclear MDSCs (PMN-MDSCs)	CD11b+, Ly6G+, Ly6C+	No significant change	[2]
M1-like Macrophages	CD11b+, F4/80+, MHCII+, CD86+	Increase in ratio to M2	[3][5]
M2-like Macrophages	CD11b+, F4/80+, CD206+, CD163+	Decrease in ratio to M1	[2][3][5]
Other			
Natural Killer (NK) Cells	CD3-, NK1.1+ (mice) or CD56+ (human)	Quantification recommended	[8]

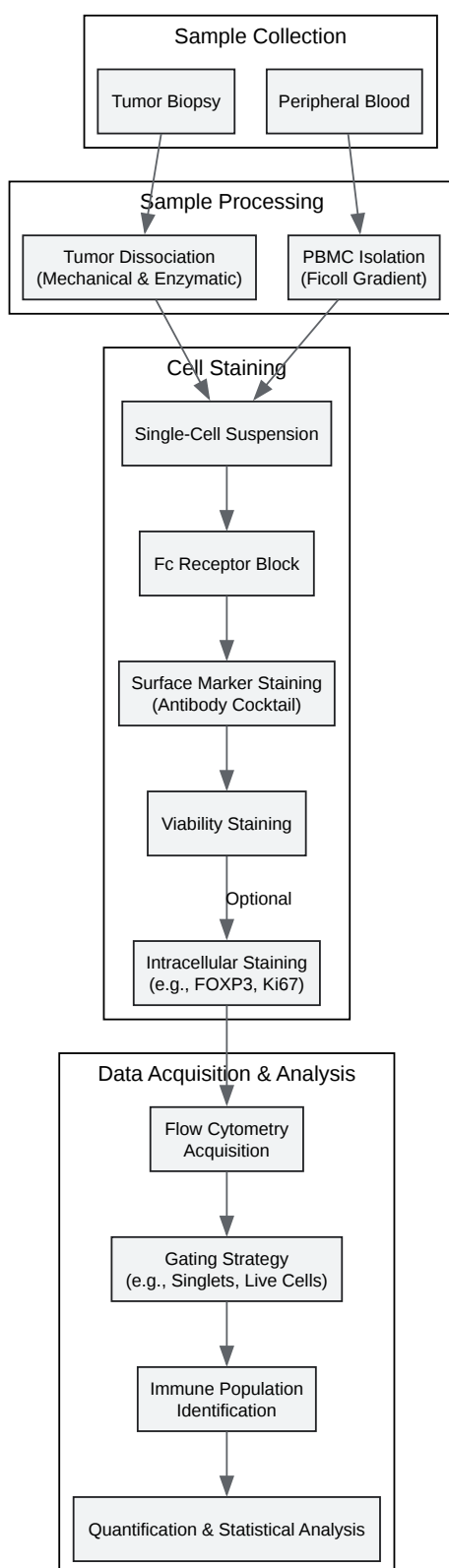
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by **sitravatinib** and a general workflow for flow cytometry analysis.



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Caption: **Sitravatinib** inhibits TAM receptors on myeloid cells, reducing immunosuppressive populations and promoting anti-tumor immunity.



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Caption: General workflow for flow cytometry analysis of tumor and blood samples after **sitravatinib** treatment.

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspension from Tumor Tissue

This protocol describes the dissociation of solid tumors into a single-cell suspension suitable for flow cytometry.

Materials:

- Fresh tumor tissue
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Collagenase Type IV
- Deoxyribonuclease I (DNase I)
- 70 µm and 40 µm cell strainers
- Red Blood Cell (RBC) Lysis Buffer
- Phosphate Buffered Saline (PBS)

Procedure:

- Place the fresh tumor tissue in a sterile petri dish containing cold RPMI 1640 medium.
- Mince the tissue into small pieces (1-2 mm) using a sterile scalpel.
- Transfer the minced tissue to a 50 mL conical tube containing digestion buffer (RPMI 1640 with 10% FBS, 1 mg/mL Collagenase IV, and 100 U/mL DNase I).
- Incubate at 37°C for 30-60 minutes with gentle agitation.

- Stop the digestion by adding an equal volume of RPMI 1640 with 10% FBS.
- Filter the cell suspension through a 70 μ m cell strainer into a fresh 50 mL conical tube.
- Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
- If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature.
- Wash the cells with PBS and filter through a 40 μ m cell strainer.
- Centrifuge and resuspend the cell pellet in an appropriate buffer for cell counting and subsequent staining.

Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a general framework for staining TILs for flow cytometry analysis. Specific antibody panels should be optimized based on the research question.

Materials:

- Single-cell suspension from tumor tissue
- Fc Receptor (FcR) blocking reagent (e.g., anti-CD16/32 for mouse, Fc Block for human)
- Fluorochrome-conjugated antibodies against surface and intracellular markers
- Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
- Fixation/Permeabilization Buffer (for intracellular staining)
- Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

- Adjust the cell concentration to 1×10^7 cells/mL in Flow Cytometry Staining Buffer.

- Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each flow cytometry tube.
- Add FcR blocking reagent and incubate for 10 minutes at 4°C.
- Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
- If not performing intracellular staining, resuspend the cells in 300 μ L of Flow Cytometry Staining Buffer containing a viability dye and proceed to acquisition.
- For intracellular staining, after the surface staining wash, resuspend the cells in 100 μ L of Fixation/Permeabilization Buffer and incubate for 20 minutes at room temperature in the dark.
- Wash the cells with Permeabilization Buffer.
- Add the intracellular antibody cocktail (e.g., for FOXP3, Ki67) and incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with Permeabilization Buffer.
- Resuspend the cells in 300 μ L of Flow Cytometry Staining Buffer for acquisition.

Protocol 3: Analysis of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the analysis of immune cells from peripheral blood.

Materials:

- Whole blood collected in EDTA or heparin tubes
- Ficoll-Paque or other density gradient medium
- PBS

- Flow cytometry antibodies and buffers as described in Protocol 2.

Procedure:

- Dilute the whole blood 1:1 with PBS.
- Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully collect the buffy coat layer containing the PBMCs.
- Wash the PBMCs twice with PBS.
- Perform cell counting and proceed with the staining protocol as described in Protocol 2.

Data Analysis and Interpretation

A standardized gating strategy is crucial for reproducible results. An example gating strategy would involve:

- Gating on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
- Selecting live cells based on the viability dye.
- Gating on hematopoietic cells (CD45+).
- Identifying major immune lineages (e.g., T cells (CD3+), myeloid cells (CD11b+)).
- Further sub-gating on specific populations of interest based on the markers used in the panel.

Statistical analysis should compare the frequencies and absolute counts of immune cell populations between **sitravatinib**-treated and control groups.

Conclusion

Flow cytometry is an indispensable tool for characterizing the immunomodulatory effects of **sitravatinib**. By carefully selecting antibody panels and employing standardized protocols,

researchers can gain valuable insights into how **sitravatinib** reshapes the tumor microenvironment to promote an effective anti-tumor immune response. The protocols and information provided here serve as a foundation for designing and executing robust flow cytometry experiments in the context of **sitravatinib** research and development.

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